molecular formula C10H14O3 B6190480 methyl 7-oxospiro[3.4]octane-6-carboxylate CAS No. 2680527-78-8

methyl 7-oxospiro[3.4]octane-6-carboxylate

Cat. No.: B6190480
CAS No.: 2680527-78-8
M. Wt: 182.2
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Description

Methyl 7-oxospiro[3.4]octane-6-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-oxospiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a ketone with a suitable diester in the presence of a base can lead to the formation of the spirocyclic core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-oxospiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 7-oxospiro[3.4]octane-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-oxospiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 7-oxospiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic arrangement and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2680527-78-8

Molecular Formula

C10H14O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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